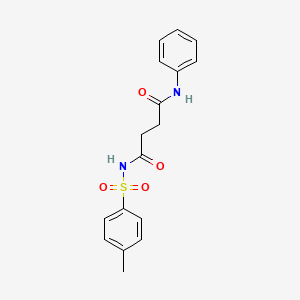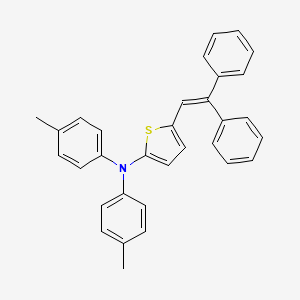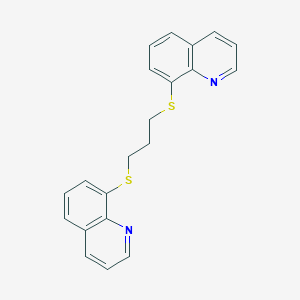
2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)- is a chemical compound with the molecular formula C13H17NO. It is also known by other names such as N-tert-Butyl-3-phenyl-2-propenamide. This compound is characterized by the presence of a propenamide group attached to a phenyl ring and a tert-butyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)- typically involves the reaction of 3-phenylprop-2-enoyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification methods such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are amines.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)- is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylamide: Similar in structure but lacks the phenyl and tert-butyl groups.
N-tert-Butylacrylamide: Similar but lacks the phenyl group.
N-Phenylacrylamide: Similar but lacks the tert-butyl group.
Uniqueness
2-Propenamide, N-(1,1-dimethylethyl)-3-phenyl-, (2E)- is unique due to the presence of both the phenyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
99564-46-2 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
N-tert-butyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)14-12(15)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,15) |
Clé InChI |
DQEWVEDDMGKPDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


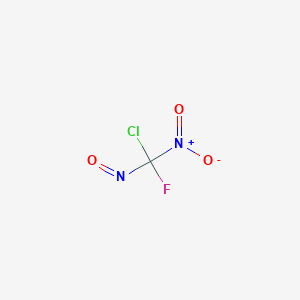
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
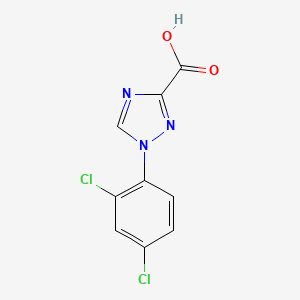
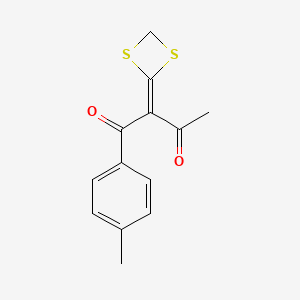
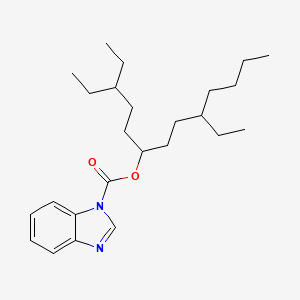
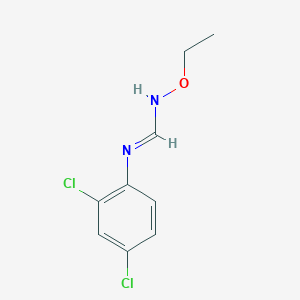

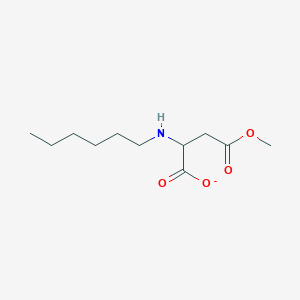
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

